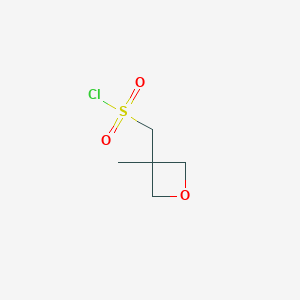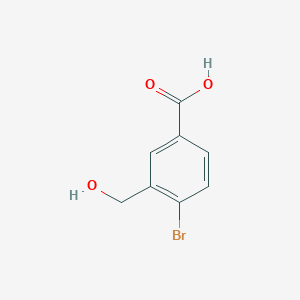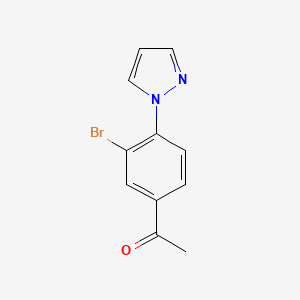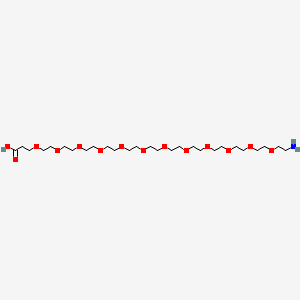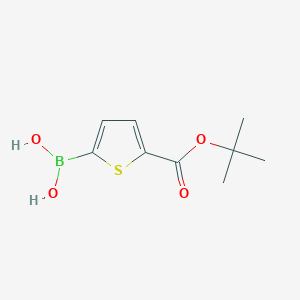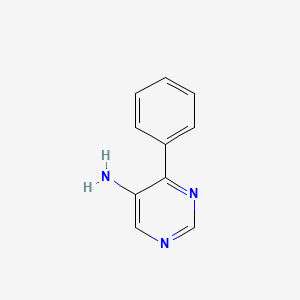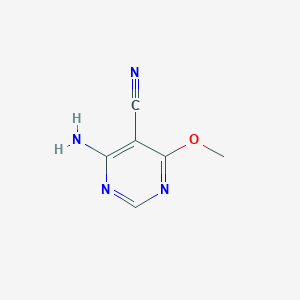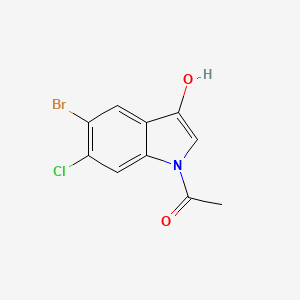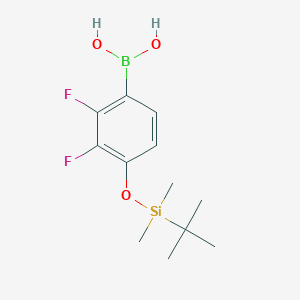
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
説明
4-(tert-Butyldimethylsilyloxy)phenylboronic Acid is a type of boronic acid that contains varying amounts of anhydride .
Synthesis Analysis
The synthesis of similar compounds like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid involves various chemical reactions. It’s used as a reactant in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid consists of carbon, hydrogen, boron, oxygen, and silicon atoms. The linear formula for a similar compound is (CH3)3CSi(CH3)2OC6H4B(OH)2 .Chemical Reactions Analysis
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is involved in various chemical reactions. It’s used as a starting material for the synthesis of red electroluminescent polyfluorenes and is also involved in the synthesis of biologically active molecules including Phenylpyridone derivatives as MCH1R antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid include a molecular weight of 252.19, a solid form, and a melting point of 194-198 °C .科学的研究の応用
Applications in Analytical Chemistry
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid and its derivatives are used in analytical chemistry, particularly in gas chromatographic/mass spectrometric analysis. The use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide for preparing t-butyldimethylsilyl derivatives of various organic compounds, including amino acids, alpha-keto acids, ketone bodies, free fatty acids, urea, glycerol, lactate, and pyruvate, has been reported. These derivatives are beneficial for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring, as they consistently produce a significant peak at 57 mass/charge units below the molecular ion, containing the entire skeleton of the original compound (Schwenk et al., 1984).
Applications in Organic Synthesis
The compound's derivatives play a crucial role in organic synthesis. For example, boronated thiophenols, which involve the t-butyldimethylsilylthioether, are significant for the preparation of 4-mercaptophenylboronic acid and its derivatives. These compounds are prepared through a metallation/boration sequence from S-protected 4-bromothiophenols, allowing for the subsequent regeneration of the mercapto group after boration (Brikh & Morin, 1999).
Applications in Catalysis
2,4-Bis(trifluoromethyl)phenylboronic acid is noted for its effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines. This process is significant for α-dipeptide synthesis. The ortho-substituent of boronic acid is crucial in this context as it prevents the coordination of amines to the boron atom of the active species, thus accelerating the amidation (Wang et al., 2018).
Applications in Drug Synthesis
Although the request was to exclude drug use and dosage information, it's notable that derivatives of this compound have been involved in the synthesis of drugs like 5-(2,4-Difluorophenyl)salicylic acid, known as diflunisal, which has shown efficacy and safety in medicinal contexts (Hannah et al., 1978).
Applications in Peptide Synthesis
The utility of anhydrous hydrogen fluoride (HF) in peptide synthesis, especially in the acidolysis of various protective groups, highlights the significance of compounds like the t-butyl group in S-t-butylcysteine. HF has been found to be a superior reagent for removing protective groups compared to other known reagents (Sakakibara et al., 1967).
作用機序
Safety and Hazards
The safety data sheet for similar compounds indicates that they can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)10(14)11(9)15/h6-7,16-17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODXXNHIJRLFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716583 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870646-83-6 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


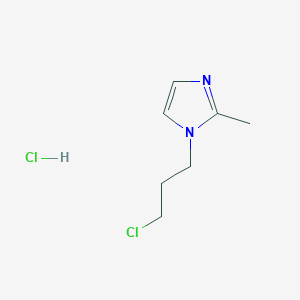

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
